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1,6-Dimethyl-3-piperidinamine

Cat. No.: B13916203
M. Wt: 128.22 g/mol
InChI Key: LTXJSFOJLSNNLC-UHFFFAOYSA-N
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Description

Overview of Piperidine (B6355638) Derivatives as Foundational Building Blocks in Organic Synthesis and Medicinal Chemistry Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most important structural motifs in the design of pharmaceuticals and other biologically active compounds. researchgate.netmdpi.com Its derivatives are found in over twenty classes of pharmaceuticals and a vast number of natural alkaloids. researchgate.net The ubiquity of the piperidine skeleton in medicinal chemistry is attributed to its profound impact on the pharmacokinetic and pharmacodynamic properties of molecules. researchgate.net The incorporation of this ring can enhance membrane permeability, improve metabolic stability, and facilitate strong binding interactions with biological targets. researchgate.net These favorable characteristics make piperidine derivatives essential building blocks in the synthesis of compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) modulatory properties. researchgate.net

Rationale for Focused Academic Investigation of 1,6-Dimethyl-3-piperidinamine and Related Structural Motifs

While the broader class of piperidine derivatives is well-studied, specific academic investigation into this compound is limited. However, a rationale for its study can be constructed by analyzing its constituent parts: the 3-aminopiperidine core and the dimethyl substitution pattern.

The 3-aminopiperidine scaffold is a crucial chiral building block in the synthesis of numerous pharmacologically active agents. Notably, chiral derivatives of 3-aminopiperidine are key components in dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to manage type 2 diabetes. beilstein-journals.org The amine functionality at the 3-position is often challenging to introduce stereoselectively, making the development of synthetic routes to its derivatives an active area of research. nih.gov

Furthermore, the substitution of methyl groups on the piperidine ring is a common strategy in medicinal chemistry to modulate a compound's properties. Dimethyl substitution can enhance binding affinity to target enzymes, influence selectivity between receptor subtypes, and improve pharmacokinetic profiles. acs.org For example, studies on 3,3-dimethyl substituted N-aryl piperidines have identified potent inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov Similarly, research on N-substituted 2,3-dimethyl-3-arylpiperidines has revealed compounds with potent narcotic antagonist properties. nih.gov

The combination of the valuable 3-aminopiperidine core with a 1,6-dimethyl substitution pattern in this compound presents a unique structural motif. The synthesis of this compound could potentially start from the corresponding ketone, 1,6-dimethylpiperidin-3-one, which is a known chemical entity. nih.gov A focused investigation into this compound would, therefore, be a logical step to explore new chemical space and potentially uncover novel biological activities.

Historical Development of Synthetic Methodologies for Piperidinamine Cores

The synthesis of the piperidinamine core has evolved significantly over the years, moving from classical methods to more sophisticated and stereoselective strategies.

Early and traditional synthetic routes to 3-aminopiperidines included methods such as the hydrogenation of 3-aminopyridine, Curtius and Hofmann rearrangements, and the cyclization of α-amino acids like L-ornithine. rsc.orggoogle.com While these methods are well-established, they often suffer from drawbacks such as a lack of stereochemical control, the use of toxic and hazardous reagents like sodium azide, and multi-step processes that can be difficult to scale for industrial application. rsc.orggoogle.com

More recent research has focused on developing highly efficient and stereoselective syntheses. These modern approaches include:

Metal-Catalyzed Cyclization: Gold-catalyzed cyclization of N-homopropargyl amides represents a novel and flexible method for creating substituted piperidines. nih.gov Other metal catalysts, including rhodium and palladium, are also used in various cyclization and hydrogenation reactions to produce substituted piperidines under milder conditions. mdpi.com

Chiral Auxiliary-Controlled Methods: The use of chiral auxiliaries, such as those derived from carbohydrates, allows for the stereoselective introduction of substituents onto the piperidine ring. researchgate.net This approach enables the synthesis of specific enantiomers, which is critical for pharmacological applications.

Biocatalytic Synthesis: The use of enzymes, or biocatalysis, has emerged as a powerful and sustainable approach. Multi-enzyme cascades utilizing galactose oxidase and imine reductase have been developed for the chiral synthesis of semi-protected 3-aminopiperidines from readily available amino alcohols. rsc.org Similarly, ω-transaminases have been employed for the asymmetric amination of prochiral ketones like 1-Boc-3-piperidone to produce enantiomerically pure 3-amino-1-Boc-piperidine. beilstein-journals.org

The following table summarizes key synthetic methodologies for producing piperidinamine cores.

Methodology Description Advantages Limitations References
Hydrogenation of Pyridines Catalytic reduction of substituted pyridine (B92270) precursors (e.g., 3-aminopyridine).Scalable for industrial production.Often requires harsh conditions; stereocontrol can be difficult. rsc.org
Ring-Closing Reactions Intramolecular cyclization of linear precursors, such as those derived from amino acids like L-glutamic acid.Access to enantiomerically pure products from the chiral pool.Can involve multiple linear steps. rsc.orgresearchgate.net
Rearrangement Reactions Classical name reactions like the Hofmann and Curtius rearrangements.Established methods.Often use hazardous reagents; may lack stereocontrol. nih.govrsc.org
Metal-Catalyzed Cycloadditions Gold-catalyzed [4+2] or {[2+3]+1} annulation strategies to form the piperidine ring.High modularity, flexibility, and potential for excellent stereoselectivity.Catalyst cost and sensitivity can be a factor. nih.gov
Biocatalytic Approaches Use of enzymes like transaminases or enzyme cascades to perform key transformations.High stereoselectivity, green and sustainable, ambient reaction conditions.Enzyme availability and stability can be limiting factors. beilstein-journals.orgrsc.org

Current Research Landscape and Future Trajectories for Piperidinamine Chemistry

The current research landscape in piperidinamine chemistry is driven by the demand for novel therapeutics and efficient synthetic methods. A major focus is the development of highly stereoselective syntheses, as the specific three-dimensional arrangement of atoms in a molecule is often paramount to its biological function. nih.govresearchgate.netrsc.org Researchers are increasingly employing strategies that provide complete control over the stereochemistry of multiple substituents on the piperidine ring. rsc.org

The application of piperidinamine scaffolds continues to expand into new therapeutic areas. Derivatives are being explored as selective muscarinic M1 agonists for cognitive enhancement, antiviral agents, and antibacterial compounds. nih.gov The modular nature of modern synthetic approaches allows for the creation of diverse libraries of these compounds for high-throughput screening, accelerating the discovery of new drug leads. nih.gov

Future trajectories in this field will likely involve a greater integration of computational chemistry for the rational design of piperidinamine derivatives with specific target profiles. The development of more robust and economically viable "green" synthetic methodologies, particularly those employing biocatalysis, will be crucial for sustainable industrial production. rsc.org The systematic synthesis and evaluation of under-explored compounds like this compound, using these advanced synthetic and computational tools, holds the potential to unlock new and valuable chemical entities for scientific and medicinal advancement.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B13916203 1,6-Dimethyl-3-piperidinamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

1,6-dimethylpiperidin-3-amine

InChI

InChI=1S/C7H16N2/c1-6-3-4-7(8)5-9(6)2/h6-7H,3-5,8H2,1-2H3

InChI Key

LTXJSFOJLSNNLC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1C)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1,6 Dimethyl 3 Piperidinamine and Its Derivatives

Stereoselective Synthesis of 3-Piperidinamine Scaffolds

The creation of specific stereoisomers of 3-piperidinamine scaffolds is a significant challenge that has been addressed through various innovative synthetic routes. These methods aim to control the three-dimensional arrangement of atoms, which is crucial for the compound's therapeutic efficacy.

Asymmetric Catalytic Hydrogenation of Pyridine (B92270) and Tetrahydropyridine Precursors

One of the most direct methods for producing chiral piperidines is the asymmetric hydrogenation of pyridine derivatives. nih.gov This fundamental process, however, is challenging due to the aromatic stability of the pyridine ring and the potential for the nitrogen atom in the substrate and product to deactivate the catalyst. dicp.ac.cnchemrxiv.org To overcome these issues, strategies often involve the activation of pyridines as pyridinium (B92312) salts, which enhances their reactivity and prevents catalyst inhibition. dicp.ac.cnunimi.it

Transition metal catalysts, particularly those based on iridium (Ir), rhodium (Rh), and ruthenium (Ru), paired with chiral ligands, are instrumental in achieving high enantioselectivity. For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been shown to be highly effective. dicp.ac.cn A notable strategy involves the use of an iridium catalyst with a chiral ligand like (R)-SynPhos to hydrogenate N-benzyl-pyridinium bromides, effectively avoiding catalyst inhibition. dicp.ac.cn

Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridine intermediates offers a pathway to enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn This three-step process typically involves the partial reduction of pyridine, followed by the Rh-catalyzed asymmetric reaction, and a final reduction step to yield the piperidine (B6355638) ring. nih.govsnnu.edu.cn This method has been successfully applied to the synthesis of clinically relevant molecules like Niraparib and Preclamol. nih.govsnnu.edu.cn

Catalyst/Ligand SystemSubstrate TypeKey FeaturesResult (ee%)
[{Ir(cod)Cl}₂]/(R)-SynPhosPyridinium SaltsActivation of pyridine avoids catalyst inhibition.High ee%
[Rh(cod)OH]₂/(S)-SegphosDihydropyridinesAsymmetric reductive Heck reaction.Up to 91% ee
Rh-JosiPhos3-Substituted Pyridinium SaltsUse of an organic base improves yield and ee%.Up to 90% ee

Chiral Auxiliary and Organocatalysis in Piperidine Ring Formation

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For the synthesis of chiral 3-aminopiperidines, sulfinamides, such as tert-butanesulfinamide, are commonly employed. In this approach, N-Boc-3-piperidone is condensed with an enantiomerically pure sulfinamide to form a chiral sulfinylimine. The diastereoselective reduction of this intermediate, guided by the chiral auxiliary, followed by the removal of the protecting groups, yields the desired enantiomer of 3-aminopiperidine with high enantiomeric purity.

Carbohydrate-based auxiliaries, like O-derivatized amino sugars, have also proven effective in the enantioselective synthesis of piperidine alkaloids. researchgate.net These auxiliaries leverage the steric and stereoelectronic properties of carbohydrates to achieve high diastereofacial differentiation in reactions such as nucleophilic additions to N-functionalized aldimines. researchgate.net

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, offers another powerful tool. A hybrid bio-organocatalytic cascade has been developed for synthesizing 2-substituted piperidines, where a transaminase enzyme generates a key intermediate for a subsequent Mannich reaction, building molecular complexity stereoselectively. nih.gov

Diastereoselective Cyclization Reactions for Substituted Piperidinamines

Diastereoselective cyclization reactions are crucial for constructing polysubstituted piperidine rings with defined relative stereochemistry. These reactions form the heterocyclic core from an acyclic precursor in a way that preferentially yields one diastereomer.

A modular, one-pot synthesis of substituted piperidin-4-ols has been developed using a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method demonstrates excellent diastereoselectivity in the ring-forming step, particularly with aliphatic amide substrates. nih.gov The reaction proceeds through a cyclic imidate intermediate, which is then reduced to an α-amino ether that rearranges to form the piperidine ring. nih.gov

The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, is another effective method. organic-chemistry.org Using phosphomolybdic acid as a catalyst in water, this reaction proceeds with high yields and all-cis selectivity, forming 4-hydroxytetrahydropyran derivatives that can be precursors to piperidines. organic-chemistry.org Furthermore, radical (4+2) cycloaddition reactions, catalyzed by boronyl radicals, enable the synthesis of densely substituted piperidines at the 3,4, and 5-positions with high diastereoselectivity. nih.gov

Enantiomeric Resolution Techniques for Racemic 3-Piperidinamines

When a synthesis produces a racemic mixture (a 50:50 mixture of enantiomers), resolution techniques are required to separate the individual enantiomers. jackwestin.com The most common method is the formation of diastereomeric salts. spcmc.ac.inlibretexts.org

This classical technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. spcmc.ac.ingoogle.com This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. spcmc.ac.inthieme-connect.de These differences allow for their separation by methods like fractional crystallization. google.comthieme-connect.de Commonly used chiral acids for resolving racemic amines include dibenzoyl-L-tartaric acid, (S)-mandelic acid, (+)-tartaric acid, and (+)-camphor-10-sulfonic acid. libretexts.orggoogle.com Once the diastereomeric salts are separated, the chiral resolving agent is removed, typically by treatment with a base, to yield the pure enantiomers of the amine. spcmc.ac.in

Resolution MethodResolving AgentPrinciple
Diastereomeric Salt FormationChiral Acids (e.g., Tartaric Acid, Mandelic Acid)Racemic amine is reacted with a chiral acid to form diastereomeric salts with different solubilities, allowing separation by fractional crystallization. spcmc.ac.ingoogle.comthieme-connect.de
Chiral ChromatographyChiral Stationary PhaseThe racemic mixture is passed through a column containing a chiral material that interacts differently with each enantiomer, causing them to separate. jackwestin.com

Intramolecular Cyclization Strategies for Piperidine Core Construction

Intramolecular cyclization involves the formation of the piperidine ring from a single, linear molecule that contains all the necessary atoms. nih.gov This strategy is a powerful way to assemble nitrogen heterocycles.

Radical-Mediated Cyclizations for Nitrogen Heterocycle Assembly

Radical cyclizations offer a versatile method for constructing nitrogen-containing rings under mild conditions, tolerating a wide range of functional groups. organicreactions.org These reactions involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated bond (like an alkene or alkyne) to form the ring.

The cyclization of nitrogen-centered radicals is a powerful approach for synthesizing nitrogen heterocycles. organicreactions.org Various methods exist to generate these radicals, including the cleavage of N-H, N-halogen, or N-O bonds. organicreactions.org For instance, a copper catalyst can initiate the formation of an N-radical, which then undergoes a 1,6-hydrogen atom transfer to create a carbon-centered radical that cyclizes to form the piperidine ring. nih.gov

An alternative approach involves the cyclization of carbon-centered radicals onto a nitrogen-containing functional group. A novel method for synthesizing 2,4-disubstituted piperidines utilizes the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org Interestingly, the choice of radical mediator can significantly impact the stereoselectivity. Using tris(trimethylsilyl)silane (TTMSS) instead of the more common tributyltin hydride (TBTH) was found to dramatically enhance the diastereoselectivity, achieving trans/cis ratios of up to 99:1. organic-chemistry.org This improvement is attributed to the slower trapping of the piperidine radical by TTMSS, which allows for a selective rearrangement of the minor stereoisomer to the more stable major one. organic-chemistry.org

A particularly innovative strategy involves interrupting the classic Hofmann-Löffler-Freytag (HLF) reaction. nih.gov An enantioselective δ C-H cyanation of acyclic amines is achieved using a chiral copper catalyst. This catalyst facilitates an intramolecular hydrogen atom transfer (HAT) via an N-centered radical relay mechanism. The resulting δ-amino nitriles can then be converted into a variety of chiral piperidines, demonstrating a novel (5+1) synthetic approach to this important heterocycle. nih.gov

Metal-Catalyzed Intramolecular C-N and C-C Bond Formations

The formation of the piperidine ring through intramolecular cyclization is a key strategy, often involving the creation of a new C-N or C-C bond. nih.gov Transition metal catalysis plays a pivotal role in achieving high efficiency and stereoselectivity in these reactions.

Various transition metal complexes, including those based on palladium, rhodium, ruthenium, nickel, and copper, have been successfully employed to catalyze the intramolecular cyclization for piperidine synthesis. nih.gov For instance, copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins provides a pathway to N-functionalized piperidines. nih.gov This method involves the formation of a C-N bond through intramolecular syn-aminocupration, followed by a C-C bond formation via the addition of a primary carbon radical to an aromatic ring. nih.gov

Gold(I) complexes have been shown to catalyze the oxidative amination of non-activated alkenes, leading to substituted piperidines through the simultaneous formation of an N-heterocycle and the introduction of an oxygen substituent. nih.gov Similarly, palladium catalysts with novel pyridine-oxazoline ligands have been developed for the enantioselective amination of alkenes. nih.gov

Iridium(III) catalysis has been utilized in a hydrogen-borrowing [5+1] annulation method, which involves two sequential cascades of hydroxyl oxidation, amination, and imine reduction to form two new C-N bonds stereoselectively. nih.gov Furthermore, cobalt-catalyzed cyclization and copper-catalyzed C-H amination of N-fluoride amides represent other effective strategies for constructing pyrrolidines and piperidines. mdpi.comacs.org

Table 1: Examples of Metal-Catalyzed Intramolecular Cyclizations for Piperidine Synthesis

Catalyst System Reaction Type Key Features
Copper(II) carboxylate Intramolecular carboamination Access to N-functionalized piperidines. nih.gov
Gold(I) complex Oxidative amination of alkenes Simultaneous formation of N-heterocycle and O-substituent introduction. nih.gov
Palladium/Pyridine-oxazoline ligand Enantioselective amination of alkenes High enantioselectivity. nih.gov
Iridium(III) complex Hydrogen borrowing [5+1] annulation Stereoselective formation of two C-N bonds. nih.gov
Cobalt catalyst C-H amination/cyclization Formation of piperidine ring. mdpi.com

Electrophilic and Nucleophilic Cyclizations for Piperidinamine Systems

Electrophilic and nucleophilic cyclization reactions are fundamental strategies for the synthesis of piperidinamine systems. These reactions involve the intramolecular attack of a nucleophile on an electrophilic center, or vice versa, to form the heterocyclic ring.

One common approach is the intramolecular aza-Michael reaction, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound. nih.gov Organocatalytic enantioselective versions of this reaction have been developed to produce enantiomerically enriched substituted piperidines. nih.gov

N-sulfonyliminium ions, generated from the condensation of aldehydes and sulfonamides, can act as electrophiles that are trapped by an internal nucleophile to form the piperidine ring. usm.edu Both Lewis and Brønsted acids can catalyze these cyclizations. usm.edu

Intramolecular nucleophilic substitution is another key cyclization method. For example, a one-pot synthesis of piperidines from halogenated amides involves amide activation, reduction of nitrile ions, and subsequent intramolecular nucleophilic substitution. mdpi.com

The nature of the substituent on the nitrogen atom and the reaction conditions can influence the cyclization pathway. For instance, intramolecular nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole esters can lead to different heterocyclic systems depending on the activating agent (e.g., hydrazine for nucleophilic cyclization, iodine for electrophilic cyclization). beilstein-journals.org

Prins-Type and Related Rearrangement-Cyclization Sequences

Prins-type cyclizations and related rearrangement-cyclization sequences offer a powerful method for constructing the piperidine skeleton. The aza-Prins reaction, involving the cyclization of homoallylic amines with aldehydes, is an efficient route to piperidine synthesis. nih.gov This reaction can be promoted by catalysts such as a combination of an N-heterocyclic carbene (NHC)-Cu(I) complex and ZrCl₄. nih.gov

A variation of this is the tandem alkynyl aza-Prins–Ritter reaction, which has been used to synthesize piperidine derivatives. rsc.org This methodology involves the initial formation of a carbocation via the Prins cyclization, followed by a Ritter reaction. rsc.org

Carbonyl ene and Prins cyclizations of aldehydes containing a tethered alkene and amine can lead to both cis and trans 3,4-disubstituted piperidines. nih.gov The stereochemical outcome can be controlled by the choice of catalyst (Lewis acid vs. Brønsted acid) and reaction temperature, switching between kinetic and thermodynamic control. nih.gov Mechanistic studies suggest these cyclizations can proceed through a mechanism with significant carbocationic character. nih.gov

Alkynyl Prins coupling/carbocyclization sequences have also been developed for the diastereoselective synthesis of novel polycyclic systems containing a saturated heterocyclic ring. rsc.org

Multicomponent Reaction (MCR) Approaches to Diversified Piperidinamine Libraries

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular diversity and have been widely applied to the synthesis of piperidine-based libraries. nih.govmdpi.com MCRs offer advantages in terms of atom economy, operational simplicity, and the ability to rapidly access complex molecules from simple starting materials. nih.govgrowingscience.com

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a notable MCR for synthesizing fused imidazole bridgehead nitrogen heterocycles from aldehydes, isocyanides, and amidines. nih.gov The products of this reaction can serve as scaffolds for further diversification. nih.gov

One-Pot Synthetic Routes to Poly-substituted Piperidinamines

One-pot syntheses are a cornerstone of MCRs, allowing for the construction of highly functionalized piperidines in a single step. growingscience.comacs.org A variety of catalysts, including environmentally friendly options like sodium lauryl sulfate (SLS) in water, have been developed for these transformations. growingscience.com

For example, a pseudo five-component reaction between aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid has been developed for the diversity-oriented synthesis of highly functionalized piperidines. acs.org Another one-pot method involves the reaction of diketene with a tosyl imine in the presence of TiCl₄ and methanol, followed by the addition of an aldehyde to generate 2,6-disubstituted nonsymmetrical piperid-4-ones. acs.org

The split-Ugi reaction is another powerful MCR that has been used to generate libraries of piperazine-based compounds, which can be further modified. nih.gov

Table 2: Examples of One-Pot Syntheses for Poly-substituted Piperidines

Reactants Catalyst/Conditions Product Type
Aromatic aldehydes, amines, β-ketoesters Sodium lauryl sulfate (SLS) in water Highly substituted piperidines. growingscience.com
Aromatic aldehydes, ammonium acetate, β-nitrostyrenes, Meldrum's acid Pseudo five-component reaction Highly functionalized piperidines. acs.org
Diketene, tosyl imine, aldehyde TiCl₄, MeOH 2,6-disubstituted piperid-4-ones. acs.org

Domino and Cascade Reaction Sequences for Increased Complexity

Domino and cascade reactions, also known as tandem reactions, are processes where multiple bond-forming events occur consecutively in a single synthetic operation without the isolation of intermediates. acs.orgwikipedia.org These sequences are highly efficient for building molecular complexity. wikipedia.org

An example is the domino imino-aldol-aza-Michael reaction, which provides a diastereoselective route to substituted piperidines. acs.org This sequence involves the addition of an enolate to an N-activated aldimine, followed by an intramolecular aza-Michael reaction. acs.org

Reductive hydroamination/cyclization cascades of alkynes represent another approach to piperidine synthesis. nih.gov This reaction proceeds through acid-mediated alkyne functionalization to form an enamine, which generates an iminium ion that is subsequently reduced to the piperidine. nih.gov

Derivatization and Functionalization of Pre-existing Piperidinamine Rings

The functionalization of a pre-existing piperidine ring is a common strategy to access a diverse range of derivatives. This can be achieved through various chemical transformations.

One approach is the chemoselective hydrogenation of pyridine derivatives. nih.gov For example, a one-pot palladium(0)-catalyzed Suzuki–Miyaura/hydrogenation reaction allows for the introduction of a substituent followed by the reduction of the pyridine ring to a piperidine. nih.gov

The derivatization can also involve reactions at the nitrogen atom or at various positions on the piperidine ring. For instance, the synthesis of pyridoxine-derived dimethylpyridinols involves the manipulation of a hydroxymethyl moiety and the installation of an amino group on the pyridoxine starting material. nih.gov

Selective N-Alkylation and Acylation Strategies

The presence of two distinct amine functionalities in 1,6-dimethyl-3-piperidinamine—a primary exocyclic amine and a tertiary endocyclic amine—necessitates highly selective methods for N-alkylation and N-acylation. The primary amine is generally more nucleophilic and less sterically hindered than the tertiary amine, providing a basis for selectivity. However, overalkylation of the primary amine to secondary or tertiary amines is a common side reaction that must be controlled.

Selective N-Alkylation:

Achieving selective mono-alkylation of the primary amine requires careful selection of reagents and reaction conditions. One effective strategy involves the use of a competitive deprotonation/protonation approach. rsc.org In this method, the primary amine can be selectively deprotonated and reacted with an alkylating agent, while the newly formed, more basic secondary amine remains protonated and thus unreactive. rsc.org

Another approach utilizes catalytic hydrogenation with nitriles as alkylating agents. For instance, rhodium on carbon (Rh/C) has been shown to be an effective catalyst for the N-monoalkylation of aliphatic primary amines without significant over-alkylation. rsc.org In contrast, palladium on carbon (Pd/C) tends to favor the formation of tertiary amines. rsc.org Photocatalytic methods using a mixed copper-gold system have also been developed for the N-alkylation of amines with alcohols at ambient temperatures, offering a high degree of selectivity. nih.gov

Alkylating AgentCatalyst/ReagentKey Feature
Alkyl BromidesCompetitive DeprotonationSelective mono-alkylation
NitrilesRh/CN-monoalkylation of aliphatic primary amines
AlcoholsCu-Au photocatalystN-alkylation at ambient temperature

Selective N-Acylation:

The acylation of the primary amine in the presence of the tertiary amine is generally more straightforward due to the non-reactivity of tertiary amines in acylation reactions under standard conditions. youtube.com However, the choice of acylating agent and conditions can be optimized to ensure high yields and purity.

N-hydroxysuccinimide (NHS) esters are commonly used as derivatizing agents that target primary amines. rug.nlresearchgate.net While effective, a large excess of the reagent can sometimes lead to side reactions with other functional groups. rug.nlresearchgate.net A more recent development is the use of potassium acyltrifluoroborates promoted by a simple chlorinating agent in aqueous media. This method is highly chemoselective for primary amines and tolerates the presence of secondary and tertiary amines. nih.gov

Acylating AgentKey Feature
N-hydroxysuccinimide (NHS) estersTargets primary amines
Potassium AcyltrifluoroboratesChemoselective for primary amines in the presence of other amines

Regioselective Functionalization at Carbon Centers of the Piperidine Ring

Direct C-H functionalization of the piperidine ring offers a powerful tool for introducing molecular complexity. The regioselectivity of these reactions is influenced by the electronic and steric properties of the existing substituents and, in many cases, by the use of directing groups. d-nb.infonih.gov

For a molecule like this compound, the existing methyl and amino groups will influence the reactivity of the C-H bonds on the piperidine ring. The C2 and C6 positions are electronically activated by the nitrogen atom, but also sterically hindered. The C3 position is deactivated due to the inductive effect of the nitrogen. d-nb.infonih.gov The C4 and C5 positions are more remote from the nitrogen and may be more accessible to functionalization.

Palladium-catalyzed C-H arylation is a common method for the functionalization of piperidines. By employing a directing group at the 3-position, such as an aminoquinoline (AQ) amide, it is possible to achieve selective arylation at the C4 position. acs.org Rhodium-catalyzed C-H insertions with diazo compounds can also be used to functionalize the piperidine ring. The site-selectivity of these reactions can often be controlled by the choice of catalyst and the N-protecting group on the piperidine nitrogen. d-nb.infonih.gov

Reaction TypeCatalystDirecting Group/Protecting GroupPosition Functionalized
C-H ArylationPd(OAc)2Aminoquinoline (AQ)C4
C-H InsertionRh2(R-TCPTAD)4N-BocC2
C-H InsertionRh2(S-2-Cl-5-BrTPCP)4N-α-oxoarylacetylC4

Post-Synthetic Modification and Scaffold Decoration Techniques

Once a core structure of a this compound derivative has been synthesized, post-synthetic modification techniques can be employed to further diversify the molecule and explore its structure-activity relationship. These modifications can be directed at the newly introduced functional groups or at the existing amine functionalities.

If the primary amine at the 3-position has been acylated, the resulting amide can be a versatile handle for further modifications. For example, the amide nitrogen can be alkylated, or the carbonyl group can be reduced to an amine. If a functional group has been introduced onto the piperidine ring, this can also be a site for further reactions. For example, an aryl group introduced via C-H arylation can be further functionalized using standard aromatic chemistry.

The development of multicomponent reactions has also provided a powerful tool for the construction of highly functionalized piperidines in a single step. rsc.org These reactions can be used to introduce multiple points of diversity in a highly efficient manner.

Modification StrategyTarget Functional GroupPotential Outcome
Amide AlkylationN-acyl groupFurther diversification of the N-substituent
Amide ReductionN-acyl groupConversion to a secondary amine
Aromatic SubstitutionAryl group on the piperidine ringIntroduction of further functional groups
Multicomponent ReactionsMultipleRapid generation of complex derivatives

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 1,6 Dimethyl 3 Piperidinamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1,6-dimethyl-3-piperidinamine. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to map out the carbon and proton framework of the molecule.

In a typical ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. For instance, the protons on the methyl groups attached to the nitrogen and the piperidine (B6355638) ring will appear as distinct signals. The protons on the piperidine ring itself will exhibit complex splitting patterns due to coupling with neighboring protons. The position of the amino group can be confirmed by the chemical shift and coupling of the proton on the C3 carbon.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in this compound will produce a separate signal, and its chemical shift is indicative of its hybridization and bonding environment. For example, the carbons of the methyl groups will have characteristic upfield shifts, while the carbons within the piperidine ring will appear at different downfield positions.

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Position Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
N-CH₃ ~2.2-2.4 ~42-45
6-CH₃ ~1.0-1.2 ~18-22
H-2 ~2.5-2.9 (axial/equatorial) ~55-60
H-3 ~2.8-3.2 ~50-55
H-4 ~1.4-1.8 (axial/equatorial) ~25-30
H-5 ~1.2-1.6 (axial/equatorial) ~24-28
H-6 ~2.0-2.4 ~60-65

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn confirms its molecular formula. hmdb.ca By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Electron impact (EI) ionization is a common method used in mass spectrometry that can cause the parent molecule to fragment in a predictable manner. uomustansiriyah.edu.iq The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aliphatic amines like this compound, a characteristic fragmentation is the alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This leads to the formation of stable, nitrogen-containing cations. The molecular ion peak for a compound with one nitrogen atom, such as this one, will be an odd number. libretexts.org

Predicted Major Fragments for this compound in Mass Spectrometry

m/z Value Possible Fragment Structure/Loss
127 [M]⁺ (Molecular Ion)
112 [M-CH₃]⁺
98 [M-C₂H₅]⁺ or [M-NH₂-CH₃]⁺
84 Piperidine ring fragmentation
70 Further fragmentation

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. spectroscopyonline.commt.com These spectra serve as a "molecular fingerprint," allowing for the identification of specific functional groups present in this compound. mt.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key functional groups have characteristic absorption frequencies. For this compound, the N-H stretching vibrations of the primary amine group would be expected in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups will appear around 2850-3000 cm⁻¹. The N-H bending vibration is typically observed around 1590-1650 cm⁻¹.

Raman spectroscopy is based on the inelastic scattering of monochromatic light. mt.com While some vibrations are active in both IR and Raman, the selection rules differ, providing complementary information. For instance, symmetric vibrations often produce strong Raman signals but may be weak in the IR spectrum. The C-N stretching vibrations and the skeletal vibrations of the piperidine ring would be observable in both spectra, contributing to the unique fingerprint of the compound.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine) Stretching 3300 - 3500
C-H (alkane) Stretching 2850 - 3000
N-H (amine) Bending 1590 - 1650

X-ray Crystallography for Definitive Solid-State Structure Determination

For piperidine derivatives, a key structural feature is the conformation of the six-membered ring, which typically adopts a chair conformation to minimize steric strain. nih.gov X-ray crystallography can confirm this and determine the orientation of the substituents (the dimethyl groups and the amine group) as either axial or equatorial. This information is crucial for understanding the molecule's stereochemistry and its potential interactions with other molecules. While crystal structures for many piperidine derivatives have been reported, a specific structure for this compound is not publicly available. nih.govresearchgate.netjyu.fiiaea.orgmdpi.com

Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., Chiral HPLC, GC-MS)

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating its different isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating volatile compounds and can be used to determine the purity of a sample of this compound.

Due to the presence of two chiral centers at positions 3 and 6 of the piperidine ring, this compound can exist as four possible stereoisomers (two pairs of enantiomers). Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are specialized techniques used to separate these enantiomers. gcms.czmdpi.com These methods utilize a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and thus their separation. gcms.czjfda-online.com The ability to separate and analyze individual stereoisomers is critical, as different isomers can exhibit distinct biological activities. The selection of the appropriate chiral column and mobile phase is crucial for achieving successful separation. coresta.orgcsic.es

Table of Compounds Mentioned

Compound Name
This compound
1,6-Dimethyl-3-piperidinone
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one
8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione
1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro- 1H-benzo[d]imidazol-1-yl)piperidinium bromide
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
1,2-dimorpholinoethane
1-morpholino-3-morpholinium bromide propane
1,2-di(pyrrolidin-1-yl)ethane
1,2-di(piperidin-1-yl)ethane
Palmitic acid
Carboplatin
N,N-dimethyltryptamine
3-Piperidinamine hydrochloride
Menthol

Computational and Theoretical Investigations of 1,6 Dimethyl 3 Piperidinamine and Analogs

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. For analogs of 1,6-Dimethyl-3-piperidinamine, such as 1-amino-2,6-dimethylpiperidine, DFT methods like B3LYP with a 6-31+G(d,p) basis set are used to compute molecular geometry, vibrational frequencies, and electronic parameters. researchgate.net These calculations provide a detailed understanding of the molecule's electronic structure, stability, and potential reactivity.

Key electronic properties derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netucsb.edu The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ucsb.edu The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov

Table 1: Predicted Electronic Properties of a Piperidine (B6355638) Analog (1-amino-2,6-dimethylpiperidine) from DFT Calculations. researchgate.net
ParameterCalculated ValueSignificance
HOMO Energy-Indicates electron-donating ability
LUMO Energy-Indicates electron-accepting ability
HOMO-LUMO Gap-Correlates with chemical stability and reactivity
Dipole Moment-Measures the polarity of the molecule

Conformational Analysis and Energy Landscapes through Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the conformational flexibility and dynamics of molecules over time. scienceopen.com By simulating the motion of atoms and molecules, MD provides insights into the accessible conformations and the energy barriers between them. mdpi.com

MD simulations can be used to explore the conformational space of piperidine derivatives, identifying the most stable (lowest energy) conformations and the pathways for transitioning between different shapes. researchgate.net The results of these simulations are often visualized as a free energy landscape, a plot that maps the free energy of the system as a function of specific geometric parameters or collective variables. researchgate.netnih.govmdpi.com The valleys on this landscape represent stable or metastable conformational states, while the peaks correspond to the transition states between them. umd.edu Understanding this landscape is crucial for predicting how the molecule might adapt its shape to bind to a biological target. mdpi.comnih.gov For piperidine-based compounds, these simulations can reveal key conformational behaviors and interactions within a biological environment, such as hydrogen bonding and solvent accessibility. researchgate.net

In Silico Prediction of Molecular Interactions and Binding Affinity with Biological Targets

In silico molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is widely used in drug discovery to predict how a small molecule, such as a this compound analog, might interact with a biological target, typically a protein or enzyme. nih.gov

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. mdpi.comnih.gov These studies can identify crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

For example, molecular docking studies on benzimidazole-piperidine hybrids have been used to predict their binding modes and affinities with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease research. mdpi.com Similarly, docking has been used to investigate the interactions of piperidine derivatives with sigma receptors. rsc.org These computational predictions provide valuable hypotheses about the mechanism of action and can guide the design of more potent analogs.

Table 2: Representative In Silico Docking Results for Piperidine Analogs Against Biological Targets. mdpi.com
AnalogBiological TargetPredicted Binding Affinity (Docking Score)Key Predicted Interactions
Benzimidazole-piperidine hybrid 1Acetylcholinesterase (AChE)-10.50 kcal/molHydrogen bonds, Pi-Alkyl
Benzimidazole-piperidine hybrid 2Butyrylcholinesterase (BuChE)-8.97 kcal/molHydrogen bonds, Hydrophobic
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma-1 Receptor (S1R)-Interactions with key amino acid residues

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov For a series of analogs of this compound, QSAR models can predict biological outcomes, such as binding affinity to a receptor or inhibitory activity against an enzyme, based on calculated structural features. tandfonline.comnih.gov

The fundamental principle of QSAR is that variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features. researchgate.net Developing a QSAR model involves creating a dataset of compounds with known activities, calculating molecular descriptors for each compound, and then using statistical methods to build and validate a predictive equation. tandfonline.comresearchgate.net

The foundation of any QSAR/QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. researchgate.net These descriptors quantify various aspects of a molecule's physicochemical properties. For piperidine derivatives, a wide range of descriptors can be calculated, which are generally categorized as follows: nih.govtandfonline.com

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity, size, and shape. researchgate.netnih.gov

Physicochemical Descriptors: These include properties like hydrophobicity (logP), molar refractivity, and polarizability. tandfonline.comresearchgate.net

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moments, and HOMO/LUMO energies, often derived from quantum chemical calculations. ucsb.edutandfonline.com

The selection of relevant descriptors is a critical step, often accomplished using statistical techniques like genetic algorithms to choose a subset of descriptors that best correlates with the observed activity. nih.govnih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies of Piperidine Analogs. nih.govtandfonline.com
Descriptor CategoryExamplesInformation Encoded
TopologicalConnectivity indices, Wiener indexMolecular branching and size
PhysicochemicalLogP, Molar RefractivityHydrophobicity, steric bulk
ElectronicPartial atomic charges, HOMO/LUMO energiesElectron distribution, reactivity
Spatial (3D)Molecular surface area, Molecular volumeThree-dimensional shape and size

Once descriptors are calculated, various statistical methods are employed to develop the mathematical equation that links them to the biological activity. The goal is to create a robust model with high predictive power. nih.gov Common methods used in QSAR studies of piperidine derivatives include:

Multiple Linear Regression (MLR): This method creates a simple linear equation relating the activity to a set of descriptors. nih.govresearchgate.net

Partial Least Squares (PLS): PLS is useful when the number of descriptors is large or when they are correlated with each other. It reduces the descriptor variables to a smaller set of orthogonal components. tandfonline.comresearchgate.net

Support Vector Machines (SVM): A machine learning approach that can be used for both linear and non-linear regression and classification problems. researchgate.netresearchgate.netnih.gov

Artificial Neural Networks (ANN): ANNs are powerful for modeling complex, non-linear relationships between descriptors and activity. tandfonline.com

The validity and predictive ability of the developed models are rigorously assessed using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds not used in model development. nih.govtandfonline.com Statistical parameters like the coefficient of determination (r²), cross-validated coefficient (Q²), and root mean square error (RMSE) are used to evaluate the model's quality. nih.govresearchgate.net

Table 4: Comparison of Statistical Models Used in QSAR for Piperidine Derivatives. researchgate.nettandfonline.comnih.govnih.gov
Statistical MethodDescriptionTypical Performance Metrics
Multiple Linear Regression (MLR)Builds a linear relationship between activity and descriptors.r² > 0.85 (training), r² > 0.8 (test)
Partial Least Squares (PLS)Handles large, correlated descriptor sets by creating latent variables.Predictive r² (test set) ~0.56-0.58
Support Vector Machine (SVM)A machine learning method for linear and non-linear problems.High determination coefficients (r²)
Artificial Neural Network (ANN)Models complex, non-linear relationships.Often shows superior external predictability over linear models.

Structure Activity Relationship Sar and Structural Design Principles for Piperidinamine Scaffolds

Impact of Substituent Variation on Receptor/Enzyme Recognition and Binding Affinity

There is no available data detailing how variations of the methyl groups at the 1 and 6 positions, or modifications to the 3-amino group, of 1,6-Dimethyl-3-piperidinamine would specifically alter its interaction with receptors or enzymes. General principles of medicinal chemistry suggest that such modifications would influence the compound's steric and electronic properties, thereby affecting its binding affinity and selectivity. However, without experimental data, any analysis remains speculative.

Stereochemical Influence on Ligand-Target Complementarity and Selectivity

The presence of chiral centers at the 3 and 6 positions of the this compound ring implies the existence of multiple stereoisomers. The spatial arrangement of the amino and methyl groups would be critical in determining the molecule's three-dimensional shape and its ability to fit into the binding pocket of a biological target. Research on related piperidine (B6355638) derivatives consistently demonstrates that different stereoisomers can exhibit vastly different pharmacological activities and selectivities. nih.gov Nevertheless, studies specifically isolating and evaluating the stereoisomers of this compound are not found in the surveyed literature.

Conformational Flexibility and Rigidity in Modulating Biological Interactions

The piperidine ring can adopt various conformations, such as chair and boat forms, which can be influenced by its substituents. The conformational dynamics of the this compound scaffold would play a crucial role in its biological activity, allowing it to adapt its shape to interact optimally with a target. While studies on the conformational analysis of simpler N-methylpiperidines exist, specific data on how the dimethyl substitution in this compound dictates its conformational preferences and the resulting biological implications is not available. rsc.org

Rational Design Strategies for Optimizing Scaffolds for Specific Interactions

Rational drug design relies on a foundational understanding of a compound's SAR and its interactions with a target. nih.gov In the absence of such data for this compound, any discussion of rational design strategies to optimize this specific scaffold for particular biological interactions would be theoretical. The general approaches would involve techniques like bioisosteric replacement of the methyl groups or the amino moiety, or structure-based design if a specific biological target were identified.

Applications of 1,6 Dimethyl 3 Piperidinamine As a Scaffold in Advanced Drug Discovery Research

Utility in the Construction of Novel Medicinal Chemistry Libraries for Target-Based Screening

The 1,6-dimethyl-3-piperidinamine core allows for the creation of libraries with significant three-dimensional diversity. The primary amine at the 3-position is a key functional handle that can be readily modified through reactions like amidation, reductive amination, or arylation to introduce a wide array of substituents. This allows chemists to systematically explore the structure-activity relationships (SAR) around a target. The methyl groups at the 1 and 6 positions influence the conformation of the piperidine (B6355638) ring and provide specific steric and hydrophobic features that can be crucial for binding affinity and selectivity.

Table 1: Potential Medicinal Chemistry Libraries Incorporating the this compound Scaffold
Library TypeRationale for Inclusion of ScaffoldPotential Target ClassesExample Derivatization Strategy
Kinase Inhibitor LibraryThe piperidine scaffold can mimic the ribose of ATP and access hinge-binding regions. The amine provides a vector for substituents to target specific kinase pockets.Protein Kinases (e.g., CDKs, ROCKs) nih.govnih.govAcylation of the 3-amino group with various heterocyclic carboxylic acids.
GPCR-Targeted LibraryPiperidine is a common motif in GPCR ligands. The 3D structure is suitable for fitting into transmembrane binding pockets.G-Protein Coupled Receptors (GPCRs) enamine.netReductive amination of the 3-amino group with a diverse set of aldehydes.
Ion Channel Modulator LibraryThe scaffold's defined shape and basic nitrogen are features found in many ion channel blockers.Allosteric Ion Channels enamine.netN-arylation of the 3-amino group to introduce varied aromatic systems.

Scaffold-Hopping and Fragment-Based Drug Design Approaches

Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to traditional high-throughput screening (HTS). openaccessjournals.com FBDD starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target. openaccessjournals.combiosolveit.de These fragments then serve as starting points for optimization into more potent lead compounds. openaccessjournals.combiosolveit.de The this compound scaffold is well-suited for FBDD due to its sp3-rich, three-dimensional character, which is often lacking in typical fragment libraries dominated by flat, aromatic compounds. nih.govspirochem.com

Fragments generally adhere to the "Rule of Three": a molecular weight under 300 Da, a ClogP less than 3, and no more than three hydrogen bond donors and acceptors. biosolveit.de The this compound structure fits these criteria, making it an ideal candidate for inclusion in 3D-fragment libraries. The synthesis of libraries of piperidine-based 3D fragments has been a focus of research to expand the available chemical space for FBDD campaigns. nih.gov

Scaffold hopping is a strategy used to identify new molecular entities that retain the biological activity of a known ligand but have a structurally different core. This is often done to improve properties like patentability, selectivity, or pharmacokinetics. The rigid, yet conformationally distinct, nature of the this compound scaffold makes it a valuable option for scaffold hopping from existing, often flatter, lead compounds to novel 3D chemical space. nih.govresearchgate.net

Table 2: Properties of this compound as a Molecular Fragment
Property"Rule of Three" Guideline biosolveit.deValue for this compoundCompliance
Molecular Weight (MW)< 300 Da128.23 g/molYes
Calculated logP (ClogP)< 3~0.8 (estimated)Yes
Hydrogen Bond Donors (HBD)≤ 31 (from the secondary amine)Yes
Hydrogen Bond Acceptors (HBA)≤ 32 (the two nitrogen atoms)Yes

Development of Chemical Probes for Interrogating Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study its function in cellular or in vivo systems. The this compound scaffold provides an excellent starting point for the development of such probes. A key requirement for a chemical probe is a functional group that allows for the attachment of a reporter tag (like a fluorophore or biotin) or a reactive group (for covalent labeling) without disrupting the molecule's binding to its target. The 3-amino group on the piperidine ring is an ideal handle for this purpose.

For instance, derivatives of this scaffold could be elaborated into probes to study enzymes like kinases or epigenetic targets such as CREBBP/ep300, for which specific probes like SGC-CBP30 have been developed. chembk.com The development process involves creating a small library of derivatives based on the core scaffold and screening them for high potency and selectivity. Once a suitable ligand is identified, it can be further modified with the necessary tags to create a functional chemical probe. These probes are invaluable tools for target validation and for understanding the complex biological pathways involved in disease. chembk.com

Contribution to the Discovery of Ligands for Underexplored or Challenging Biological Targets

Many "undruggable" or challenging targets, such as protein-protein interfaces and allosteric sites, are difficult to address with conventional small molecules that are often flat and hydrophobic. astx.com The three-dimensional and conformationally constrained nature of scaffolds like this compound is increasingly recognized as critical for successfully targeting these complex surfaces. spirochem.com The defined spatial arrangement of substituents on the piperidine ring can allow for more precise and higher-quality interactions with non-traditional binding pockets. astx.com

Virtual screening and structure-based design are powerful methods for discovering ligands for such targets. nih.gov Libraries containing 3D-rich scaffolds like this compound can be computationally docked against the structures of challenging targets to identify potential binders. For example, virtual screening has been successfully used to discover novel ligands for the σ1 receptor, a complex transmembrane protein implicated in several neurological diseases. nih.gov Similarly, small molecule ligands have been identified that can allosterically modulate the activity of proteins like PCSK9, a key regulator of cholesterol levels. google.com The unique structural features of this compound make it a valuable component of screening libraries aimed at discovering first-in-class modulators for these and other challenging biological targets.

Table 3: Suitability of the this compound Scaffold for Challenging Targets
Challenging Target ClassKey ChallengeAdvantage of the Scaffold
Protein-Protein Interactions (PPIs)Large, flat, and featureless binding surfaces.The 3D scaffold can project substituents into specific sub-pockets to achieve affinity and selectivity.
Allosteric SitesBinding sites are often cryptic and distinct from the active site, requiring specific shapes for engagement.The rigid, defined conformation can be tailored to fit into unique allosteric pockets. google.com
Epigenetic Targets (e.g., Bromodomains)Requires specific interactions within a defined binding pocket (e.g., acetyl-lysine binding).The scaffold can serve as a rigid core to position functional groups that mimic natural ligands.
Transmembrane ProteinsBinding pockets are often located within the lipid bilayer, requiring specific physicochemical properties.The scaffold offers a balance of hydrophobicity and polarity suitable for engaging such targets. nih.gov

Emerging Research Methodologies and Future Directions in Piperidinamine Chemistry

Integration of Artificial Intelligence and Machine Learning in De Novo Design and Synthetic Route Planning

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis and drug discovery. rjptonline.orgmdpi.comresearchgate.netyoutube.com For piperidinamine chemistry, these technologies offer powerful tools for both the creation of novel molecules (de novo design) and the optimization of their synthetic pathways.

De Novo Design: Generative AI models can design entirely new chemical entities from scratch, exploring a vast chemical space to identify novel piperidinamine derivatives with specific, desired properties. nih.govschrodinger.comfrontiersin.org These algorithms, trained on massive datasets of known molecules and their biological activities, can generate structures with high potential for specific therapeutic applications. mdpi.comschrodinger.com This computational approach accelerates the initial stages of discovery by prioritizing molecules that are most likely to succeed, saving significant time and resources.

Synthetic Route Planning: A major challenge in organic chemistry is devising efficient and reliable synthetic routes for target molecules. cas.org AI-powered retrosynthesis tools are now capable of predicting multi-step synthetic pathways for complex molecules, including piperidinamine derivatives. biopharmatrend.com These platforms analyze millions of published chemical reactions to suggest optimal routes, rank them by feasibility, and even predict reaction conditions. biopharmatrend.combeilstein-journals.orgcam.ac.uk By treating reactants as one "language" and products as another, some ML models can "translate" between them, predicting the outcome of unseen reactions with an accuracy that can exceed 90%. cam.ac.uk This data-driven approach helps chemists navigate complex synthetic challenges and avoid routes that are likely to fail. kyoto-u.ac.jpnih.govresearchgate.net

AI/ML ApplicationDescriptionRelevance to 1,6-Dimethyl-3-piperidinamine
Generative Models Algorithms (e.g., GANs, VAEs) that create new molecular structures with desired physicochemical or biological properties. nih.govschrodinger.comDesign of novel analogs of this compound with potentially enhanced activity or improved safety profiles.
Retrosynthesis Prediction AI tools that propose synthetic pathways by breaking down a target molecule into simpler, commercially available precursors. cas.orgbiopharmatrend.comSuggesting multiple, ranked synthetic routes for this compound, optimizing for cost, yield, or sustainability.
Reaction Outcome Prediction Models that predict the major product, yield, or required conditions (catalysts, solvents) for a given set of reactants. beilstein-journals.orgucla.edunih.govForecasting the success of a specific synthetic step and identifying optimal conditions for reactions involving the piperidine (B6355638) core.
Property Prediction ML algorithms that forecast properties like ADMET (absorption, distribution, metabolism, excretion, toxicity) for a given structure. nih.govEarly-stage computational screening of newly designed piperidinamine derivatives to filter out candidates with poor pharmacokinetic profiles.

Continuous Flow Chemistry Applications for Scalable and Sustainable Piperidinamine Synthesis

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes or microreactors, offers significant advantages over traditional batch processing for the synthesis of piperidinamines. durham.ac.ukdurham.ac.ukresearchgate.netflinders.edu.au This technology enables precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety. flinders.edu.auillinois.edu

Key benefits include superior heat and mass transfer, the ability to safely handle hazardous intermediates in small volumes, and simplified scale-up by extending the operation time rather than increasing reactor size. illinois.edumtak.hu These features are particularly advantageous for synthesizing heterocyclic compounds, a class to which piperidinamines belong. durham.ac.ukresearchgate.netafricacommons.net

A notable example in a related system is the continuous-flow synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA). researchgate.net Researchers demonstrated a dramatic improvement in reaction rate, reducing the time from 2 hours in a batch reactor to just 12 minutes in a flow system, while achieving an isolated yield of 85% and purity of 97%. researchgate.net This highlights the potential for flow chemistry to make the production of complex piperidinamine derivatives significantly more efficient and scalable. researchgate.net

ParameterBatch SynthesisContinuous Flow SynthesisAdvantage of Flow Chemistry
Reaction Time Hours to daysSeconds to minutes researchgate.netDrastic reduction in production time.
Scalability Complex, requires larger vesselsSimple, run the system for longer illinois.eduPredictable and linear scale-up.
Safety Large volumes of reagents/intermediatesSmall reaction volumes at any given time mtak.huMinimized risk when handling hazardous materials.
Process Control Difficult to maintain uniform temperature/mixingPrecise control over temperature, pressure, and mixing flinders.edu.auHigher reproducibility and product purity.
Purification Often requires workup of large volumesIn-line purification techniques can be integrated nih.govReduced waste and streamlined processing.

Green Chemistry Principles and Sustainable Synthetic Practices for Piperidinamine Production

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.inedu.krd For the production of piperidinamine derivatives, these principles guide the development of more sustainable and eco-friendly synthetic routes. unibo.itnih.gov

Key green chemistry strategies applicable to piperidinamine synthesis include:

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones reduces waste, as catalysts can facilitate a reaction multiple times. edu.krd Various catalysts, including organocatalysts and metal-based systems, have been developed for the efficient one-pot synthesis of highly substituted piperidines. growingscience.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. edu.krd Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product, are excellent examples of high atom economy. rasayanjournal.co.in

Use of Safer Solvents and Reagents: Replacing hazardous solvents and toxic reagents with greener alternatives is a core tenet. rasayanjournal.co.inrsc.org This includes exploring solvent-free reactions or using water or biodegradable ionic liquids. rasayanjournal.co.in For instance, ultrasonic irradiation has been used as an eco-friendly method to synthesize various piperidine-based heterocycles, offering faster reactions and waste minimization. nih.gov

Green Chemistry PrincipleApplication in Piperidinamine SynthesisPotential Benefit
1. Waste Prevention Designing syntheses with fewer steps and higher yields, such as one-pot multicomponent reactions. growingscience.comReduces the generation of byproducts and purification waste.
2. Atom Economy Employing cycloaddition or MCRs where most atoms from the reactants are incorporated into the final piperidine ring structure. rasayanjournal.co.inMaximizes raw material efficiency.
3. Less Hazardous Synthesis Replacing toxic reagents with safer alternatives. For example, using methanol with a p-toluenesulfonic acid catalyst instead of highly toxic methylating agents like dimethyl sulfate. nih.govImproves operator safety and reduces environmental harm.
5. Safer Solvents & Auxiliaries Using water, ionic liquids, or solvent-free conditions (mechanochemistry) for the reaction. rasayanjournal.co.innih.govMinimizes volatile organic compound (VOC) emissions and solvent waste.
6. Design for Energy Efficiency Utilizing microwave or ultrasound-assisted synthesis to reduce reaction times and energy input compared to conventional heating. nih.govnih.govLowers the carbon footprint of the manufacturing process.
9. Catalysis Using recyclable catalysts (e.g., sulfamic acid, citric acid) to facilitate the cyclization steps in piperidine formation. growingscience.comReduces stoichiometric waste and allows for catalyst reuse.

Advanced Robotics and Automation in High-Throughput Synthesis and Screening

The integration of robotics and automation has spurred the development of high-throughput experimentation (HTE), a methodology that dramatically accelerates chemical research. youtube.com Automated platforms can perform hundreds or thousands of experiments in parallel, enabling rapid optimization of reaction conditions and the synthesis of large compound libraries for screening. drugtargetreview.comnih.gov

For piperidinamine chemistry, an automated synthesis platform can systematically vary parameters such as catalysts, solvents, temperatures, and reactant ratios to quickly identify the optimal conditions for producing this compound with the highest yield and purity. beilstein-journals.orgnih.gov These systems use robotic arms for precise liquid and powder handling, automated reactors for parallel synthesis, and integrated analytical tools for real-time monitoring. youtube.comdispendix.com

This technology is not only crucial for optimizing a known synthesis but also for the discovery of new reactions and the rapid creation of analog libraries. drugtargetreview.com By synthesizing a diverse array of piperidinamine derivatives, automated systems provide a wealth of compounds for high-throughput screening (HTS) against biological targets, significantly shortening discovery timelines. dispendix.comchemdiv.com

Automated System ComponentFunctionImpact on Piperidinamine Synthesis & Screening
Robotic Liquid/Powder Handlers Precisely dispense reagents, catalysts, and solvents into reactor vials. youtube.comdispendix.comEnsures high reproducibility and enables miniaturization, saving valuable materials.
Parallel Synthesis Reactors Run multiple reactions simultaneously under different, individually controlled conditions. nih.govRapidly screens a wide range of reaction parameters to find optimal synthesis conditions.
Automated Purification Systems Integrate with synthesis platforms to automatically purify the products from each reaction.Streamlines the workflow from synthesis to isolated compound, reducing manual labor.
High-Throughput Screening (HTS) Decks Utilize automated plate handlers and readers to test large libraries of compounds against biological targets. chemdiv.comyoutube.comEnables rapid biological evaluation of newly synthesized piperidinamine analog libraries.
Integrated Control Software Manages all robotic components, schedules experiments, and collects data from multiple instruments. beilstein-journals.orgAllows for complex, multi-step automated workflows with minimal human intervention. oxfordglobal.com

Synergistic Computational-Experimental Approaches for Accelerated Discovery

In the context of piperidinamine chemistry, this synergistic approach would function as follows:

Design: AI and machine learning algorithms propose novel piperidinamine structures with a high probability of desired biological activity and predict the most efficient synthetic routes.

Make: An automated robotics platform executes the predicted syntheses in a high-throughput format, creating a physical library of the computationally designed compounds. Continuous flow reactors could be used for scaling up the most promising candidates.

Test: The newly synthesized compounds are screened for activity using automated HTS assays.

Analyze: The experimental results are fed back into the AI models. This new data helps the models learn and refine their understanding of the structure-activity relationships and reaction outcomes, leading to better predictions in the next cycle.

This iterative loop dramatically accelerates the pace of discovery, allowing researchers to navigate the vast chemical space of piperidinamine derivatives more intelligently and efficiently than ever before. It represents a shift from trial-and-error experimentation to a data-driven, predictive science.

StageTechnologyRole in Piperidinamine Discovery
1. Design Artificial Intelligence / Machine LearningPropose novel this compound analogs and predict their properties and synthetic routes. biopharmatrend.com
2. Make Robotics / Automated Synthesis / Flow ChemistrySynthesize the designed molecules rapidly and in parallel for testing, or at scale for further study. drugtargetreview.comnih.gov
3. Test High-Throughput Screening (HTS)Screen the synthesized compounds against biological targets to measure activity. chemdiv.com
4. Analyze & Learn Machine Learning / Data AnalyticsAnalyze experimental data, update predictive models, and inform the next design cycle. ucla.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.